1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate
Description
Properties
IUPAC Name |
butanedioic acid;1,2,4-trimethyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C4H6O4/c1-8-7-16(3)9(2)13-11-6-10(15)4-5-12(11)17-14(8)13;5-3(6)1-2-4(7)8/h4-6,8-9H,7,15H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPBCMZBZOJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C2=C1OC3=C2C=C(C=C3)N)C)C.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228070-78-7 | |
| Record name | Butanedioic acid, compd. with 1,2,3,4-tetrahydro-1,2,4-trimethylbenzofuro[3,2-c]pyridin-8-amine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate typically involves multi-step organic reactions. The process begins with the formation of the benzo-fused furan ring, followed by the introduction of the pyridine ring. Key steps may include:
Cyclization reactions: To form the benzo-fused furan structure.
Alkylation reactions: To introduce the methyl groups at the 1, 2, and 4 positions.
Amination reactions: To introduce the amine group at the 8-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine group or the methyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C14H18N2O
- Molecular Weight: 230.31 g/mol
- CAS Number: 298213-31-7
The compound features a complex structure that contributes to its biological activity. Its unique arrangement allows for interactions with various biological targets.
Medicinal Chemistry Applications
- Antiviral Activity:
- Enzyme Inhibition:
-
Molecular Docking Studies:
- Molecular docking studies have been conducted to evaluate the binding affinity of this compound to specific protein targets. For example, it has shown promising results in binding to the PqsR protein of Pseudomonas aeruginosa, which is associated with bacterial virulence . The binding energy ranged from -5.8 to -8.2 kcal/mol, indicating a strong interaction.
- Synthesis and Characterization:
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting their activity.
Receptors: The compound may bind to specific receptors, modulating their signaling pathways.
Pathways: The compound may influence various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form | Key Applications |
|---|---|---|---|---|---|
| 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate | Not provided | Not provided | Benzofuropyridine, 3× methyl, NH₂ | Succinate | Pharmaceutical intermediates |
| 1,2,4-Trimethyl-8-nitro-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine | C₁₄H₁₆N₂O₃ | 260.29 | Benzofuropyridine, 3× methyl, NO₂ | None | Synthetic intermediate |
| 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-amine | C₇H₈N₄ | 148.17 | Triazolo-pyridine, CH₃ | None | Kinase inhibitor research |
| [1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride | C₆H₆N₄·HCl | 170.59 | Triazolo-pyridine, NH₂ | Hydrochloride | Building block for drug design |
| Pyrido[1,2-a]benzimidazol-8-amine | C₁₁H₉N₃ | 183.21 | Benzimidazole-pyridine, NH₂ | None | Anticancer research |
Biological Activity
1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate (CAS No. 1228070-78-7) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The compound has the following characteristics:
- Molecular Formula : C18H24N2O5
- Molecular Weight : 348.39 g/mol
- CAS Registry Number : 1228070-78-7
This compound exhibits various biological activities which can be summarized as follows:
- Antioxidant Activity : Preliminary studies indicate that this compound has significant antioxidant properties that can mitigate oxidative stress in cells.
- Neuroprotective Effects : Research suggests that it may protect neuronal cells from apoptosis induced by neurotoxic agents. This is particularly relevant in the context of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo. This may be beneficial for conditions characterized by chronic inflammation.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vitro Studies :
- In Vivo Studies :
Case Studies
Q & A
Q. What are the optimal synthetic routes for 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, including cyclization, alkylation, and salt formation. Key intermediates, such as trifluoromethyl-substituted naphthyridines and methoxytetrahydro-pyran derivatives, are synthesized under controlled conditions (e.g., inert atmosphere, precise temperature gradients). The succinate salt formation is achieved via acid-base reaction in polar aprotic solvents like acetonitrile. Optimization requires Design of Experiments (DoE) to evaluate variables like reaction time, catalyst loading, and solvent polarity. Statistical methods (e.g., factorial design) minimize experimental runs while maximizing yield and purity .
Q. How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Combine analytical techniques:
- NMR (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substitution patterns.
- HPLC-MS (using C18 columns and acetonitrile/water gradients) to assess purity (>95% by area normalization).
- X-ray crystallography for absolute configuration determination (if single crystals are obtainable).
- DSC/TGA to verify melting point consistency (e.g., compare observed mp 287.5–293.5°C with literature) and thermal stability .
Q. What solubility properties are critical for in vitro assays, and how are solvents selected?
Methodological Answer: Solubility screening should prioritize physiologically relevant solvents (e.g., DMSO for stock solutions, PBS for aqueous dilution). Use shake-flask method with UV-Vis quantification at λmax (determined via spectrophotometric scan). For low solubility, employ co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80). Document Hansen solubility parameters to guide solvent selection .
Q. Which purification techniques are effective for isolating the succinate salt?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column chromatography : Employ silica gel with eluents like dichloromethane/methanol (95:5 v/v).
- Ion-exchange resins : Separate free base from succinate salt using weak cation exchangers (e.g., Amberlite IRC-50). Monitor by TLC (Rf comparison) .
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms for intermediates?
Methodological Answer: Apply quantum mechanical methods (DFT at B3LYP/6-31G* level) to model transition states and intermediates. Use software like Gaussian or ORCA to calculate activation energies and reaction pathways. Validate with experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling studies. Integrate machine learning (e.g., neural networks) to predict regioselectivity in heterocyclic ring formation .
Q. What experimental designs resolve contradictions in biological activity data?
Methodological Answer: Implement replication studies with strict controls (e.g., cell passage number, serum batch consistency). Use multivariate analysis (PCA or PLS) to identify confounding variables (e.g., pH, temperature fluctuations). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Reference CRDC classifications (e.g., RDF2050112 for reactor design) to standardize protocols .
Q. How does the succinate counterion influence physicochemical properties?
Methodological Answer: Compare free base and succinate salt via:
- Solubility : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF).
- Stability : Accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Dissolution rate : Use USP Apparatus II (paddle method) at 50 rpm.
Succinate enhances aqueous solubility but may reduce membrane permeability (logP shifts). Correlate with Franz cell diffusion assays .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Scaffold diversification : Introduce substituents at positions 2, 4, and 8 (methyl, trifluoromethyl, amine).
- Bioisosteric replacement : Swap benzofuropyridine with pyrazolo[1,5-a]pyrimidine.
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align active conformers. Validate with in vitro kinase inhibition assays (e.g., JAK2/STAT3 pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
